Stannane, dibutylbis((1-oxoisooctadecyl)oxy)-
Description
Stannane, dibutylbis((1-oxoisooctadecyl)oxy)- (CAS: 59963-28-9) is an organotin compound characterized by two dibutyl groups and two (1-oxoisooctadecyl)oxy substituents. Its molecular formula is C₄₄H₈₈O₄Sn, with a molecular weight of 826.35 g/mol . The compound features a central tin atom bonded to two butyl groups and two esterified iso-octadecanoic acid (stearic acid derivative) chains.
Organotin compounds like this are historically used as catalysts, stabilizers in polymers, and biocides. However, due to its classification as a non-essential metal compound, it is restricted to ≤0.1% by weight of tin in products under international regulations .
Properties
CAS No. |
59963-28-9 |
|---|---|
Molecular Formula |
C44H88O4Sn |
Molecular Weight |
799.9 g/mol |
IUPAC Name |
[dibutyl(16-methylheptadecanoyloxy)stannyl] 16-methylheptadecanoate |
InChI |
InChI=1S/2C18H36O2.2C4H9.Sn/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;2*1-3-4-2;/h2*17H,3-16H2,1-2H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
ZPLRFSGMNSYWCH-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of Dibutyltin Oxide with Stearic Acid
The most widely documented method involves the direct esterification of dibutyltin oxide (DBTO) with stearic acid. This approach, adapted from analogous organotin syntheses, proceeds via a condensation reaction where water is eliminated as a byproduct.
Procedure :
- Reagent Ratios : A 1:2 molar ratio of DBTO to stearic acid ensures complete conversion, as excess stearic acid drives the equilibrium toward product formation.
- Solvent System : Toluene is employed as the reaction medium due to its ability to form an azeotrope with water, facilitating continuous removal via a Dean-Stark apparatus.
- Reaction Conditions : The mixture is refluxed at 110–120°C for 6–8 hours, with agitation to ensure homogeneity.
- Workup : Post-reaction, the mixture is cooled to room temperature, and unreacted stearic acid is removed via filtration. The crude product is recrystallized from ethanol to yield white crystalline dibutyltin distearate.
Analytical Data :
- Melting Point : 60–62°C
- Tin Content : 14.62% (theoretical: 14.85%)
- Yield : ~85% (estimated from analogous reactions)
This method is favored for its simplicity and scalability but requires careful control of water removal to prevent hydrolysis of the tin-oxygen bonds.
Alkoxide-Mediated Synthesis from Dibutyltin Dichloride
An alternative route, patented for dibutyltin dilaurate, can be adapted for distearate synthesis by substituting lauric acid with stearic acid. This method avoids the use of DBTO, mitigating issues related to oxide handling and hydrolysis.
Procedure :
- Reagent Preparation : Dibutyltin dichloride (DBTDCl) and stearic acid are dissolved in ethanol at 50–60°C under inert atmosphere.
- Alkoxide Addition : Sodium ethoxide (28–32% in ethanol) is added dropwise at 5–10 mL/min, initiating a metathesis reaction that replaces chloride ligands with stearoyloxy groups.
- Reaction Monitoring : The exothermic reaction is maintained at 50–60°C for 30 minutes post-addition to ensure completeness.
- Isolation : Ethanol is evaporated under vacuum (<1013 Pa), and the residue is washed with hexane to remove sodium chloride byproducts.
Advantages :
- Reduced Toxicity : Eliminates caustic hydrolysis steps, minimizing toxic dust and wastewater.
- Purity : Final product purity exceeds 99% due to efficient NaCl removal.
Challenges :
- Solubility Limitations : Stearic acid’s low solubility in ethanol may necessitate solvent optimization (e.g., using toluene with polar cosolvents).
Comparative Analysis of Preparation Methods
The DBTDCl route offers superior environmental and safety profiles, whereas the DBTO method remains industrially prevalent due to lower reagent costs.
Mechanistic Insights and Side Reactions
Esterification Mechanism
The DBTO route proceeds through a nucleophilic acyl substitution mechanism. The tin-bound oxygen in DBTO attacks the carbonyl carbon of stearic acid, forming a tetrahedral intermediate that collapses to release water. Azeotropic water removal shifts equilibrium toward product formation, as per Le Chatelier’s principle.
Chloride Displacement in DBTDCl Route
In the alkoxide-mediated method, ethoxide ions deprotonate stearic acid, generating stearate anions. These anions displace chloride ligands on DBTDCl via a two-step SN2 mechanism, yielding dibutyltin distearate and NaCl. The reaction’s efficiency hinges on maintaining anhydrous conditions to prevent tin hydrolysis.
Side Reactions :
- Tin Hydrolysis : Exposure to moisture leads to partial hydrolysis of DBTDCl, forming dibutyltin hydroxychloride.
- Esterification Competition : Residual ethanol may esterify stearic acid, necessitating stoichiometric control of sodium ethoxide.
Optimization Strategies and Industrial Scaling
Solvent Selection
- Toluene vs. Ethanol : Toluene’s high boiling point suits high-temperature esterification, while ethanol’s polarity aids in chloride ion solvation during metathesis.
- Hybrid Systems : Pilot studies suggest that toluene-ethanol mixtures (4:1 v/v) improve stearic acid solubility without compromising azeotropic efficiency.
Catalytic Enhancements
- Phase-Transfer Catalysts : Adding tetrabutylammonium bromide (TBAB) accelerates chloride displacement in the DBTDCl route, reducing reaction time by 40%.
- Microwave Assistance : Preliminary trials indicate that microwave irradiation (100 W, 80°C) shortens esterification time to 2 hours with comparable yields.
Analytical Characterization
Post-synthesis validation employs:
- FTIR Spectroscopy : Confirmation of Sn-O-C linkages via absorbance at 650–600 cm⁻¹.
- NMR Spectroscopy : ¹H NMR reveals butyl group protons (δ 0.8–1.6 ppm) and stearoyl methylene signals (δ 1.2–1.3 ppm).
- Elemental Analysis : Tin content verified by ICP-OES, with deviations >2% indicating incomplete reaction or purification.
Scientific Research Applications
Chemistry: In chemistry, Stannane, dibutylbis((1-oxoisooctadecyl)oxy)- is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its use as an antimicrobial agent and in drug delivery systems.
Medicine: Research has explored the use of this compound in medical applications, such as in the development of new therapeutic agents and diagnostic tools.
Industry: In industry, the compound is used in the production of coatings, adhesives, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism by which Stannane, dibutylbis((1-oxoisooctadecyl)oxy)- exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Organotin Compounds
The compound is compared below with analogs differing in alkyl/acyl chain length, substituent composition, and regulatory status.
Structural and Chemical Properties
Key Observations:
Toxicity and Regulatory Status
Notable Findings:
Biological Activity
Stannane, dibutylbis((1-oxoisooctadecyl)oxy)-, commonly referred to as dibutyltin distearate (DBTS), is a tin-based compound with significant industrial applications, particularly in the production of plastics and as a stabilizer in various formulations. This article aims to provide a comprehensive overview of its biological activity, including toxicity assessments, potential health effects, and relevant case studies.
- Chemical Name: Stannane, dibutylbis((1-oxoisooctadecyl)oxy)-
- CAS Number: 5847-55-2
- Molecular Formula: C44H88O4Sn
- Molecular Weight: 799.89 g/mol
Structural Formula
The compound features a central tin atom bonded to two butyl groups and two stearoyloxy groups, contributing to its lipophilic properties that enhance its interaction with biological membranes.
Toxicity and Health Effects
Dibutyltin compounds, including DBTS, have been studied for their potential toxicological effects on human health and the environment. The following table summarizes key findings from various assessments:
The biological activity of dibutyltin compounds is primarily attributed to their ability to disrupt cellular membranes and interfere with mitochondrial function. This disruption can lead to:
- Immunotoxicity: Impairment of immune responses.
- Neurotoxicity: Potential damage to neural tissues.
- Endocrine Disruption: Alteration of hormonal functions due to interference with steroid hormone synthesis.
Case Studies
-
Immunotoxicity in Animal Models
- A study conducted on rats exposed to dibutyltin compounds showed significant alterations in immune cell populations, indicating potential immunosuppressive effects.
-
Reproductive Toxicity
- Research highlighted the reproductive toxicity of dibutyltin compounds in laboratory animals, demonstrating decreased fertility rates and developmental abnormalities in offspring.
-
Environmental Impact Studies
- Various ecological assessments have indicated that dibutyltin compounds can bioaccumulate in aquatic organisms, leading to toxic effects on marine life.
Regulatory Status
Dibutyltin distearate is subject to strict regulations due to its hazardous nature. It is listed under various chemical safety guidelines, including:
- Work Health and Safety Regulations (2016) : Recognized as a restricted hazardous chemical.
- EPA Guidelines : Subject to reporting requirements under the Toxic Substances Control Act (TSCA).
Q & A
Q. What are the optimal synthetic routes for preparing stannane, dibutylbis((1-oxoisooctadecyl)oxy)-, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via transesterification or condensation reactions between dibutyltin oxide and stearic acid derivatives. For example, reacting dibutyltin dichloride with sodium stearate under inert conditions (e.g., nitrogen atmosphere) at 80–100°C for 6–12 hours achieves moderate yields (~60–70%) . Solvent choice (e.g., toluene or xylene) and stoichiometric ratios (1:2 for tin:carboxylate) are critical to minimize side products like distannoxanes . Characterization via FTIR (C=O stretch at 1700–1750 cm⁻¹) and ¹¹⁹Sn NMR (δ −180 to −220 ppm) confirms structure .
Q. How can researchers characterize the thermal stability of this organotin compound for catalytic applications?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min) reveals decomposition onset temperatures. For dibutyltin derivatives, decomposition typically begins at 200–250°C, with mass loss corresponding to stearate ligand cleavage . Differential scanning calorimetry (DSC) can identify phase transitions or exothermic decomposition events. Parallel experiments in polar (e.g., DMF) and nonpolar solvents (e.g., hexane) assess solvent stability .
Q. What spectroscopic techniques are most effective for confirming the coordination environment of tin in this compound?
- Methodological Answer : ¹¹⁹Sn NMR is indispensable for probing tin coordination. A singlet at δ −200 ppm suggests tetrahedral geometry, while splitting indicates asymmetric environments . X-ray crystallography (if crystals are obtainable) provides definitive bond lengths and angles. For example, Sn–O bonds in analogous dibutyltin carboxylates range from 2.05–2.15 Å . Raman spectroscopy can corroborate Sn–C and Sn–O vibrational modes (400–600 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length in carboxylate ligands) affect the compound’s catalytic activity in polyurethane systems?
- Methodological Answer : Systematic substitution of stearate (C18) with shorter-chain carboxylates (e.g., laurate, C12) alters steric bulk and electron density at the tin center. Kinetic studies via in-situ FTIR monitoring of urethane formation (NCO consumption at 2270 cm⁻¹) reveal that shorter chains enhance catalytic activity due to reduced steric hindrance . Computational modeling (DFT) can map ligand effects on Sn–O bond polarization and transition-state stabilization .
Q. What mechanisms underlie the compound’s toxicity, and how can lab exposure be mitigated during handling?
- Methodological Answer : Organotin compounds disrupt mitochondrial function via oxidative stress and thiol group binding. Toxicity assays (e.g., MTT on HEK293 cells) show IC₅₀ values <50 µM for dibutyltin derivatives . To mitigate exposure, use gloveboxes for synthesis, and pair gas chromatography (GC-MS) with solid-phase microextraction (SPME) to monitor airborne tin levels . Always adhere to occupational limits (e.g., OSHA PEL: 0.1 mg/m³ for tin) .
Q. How can researchers resolve contradictions in reported toxicity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies often arise from bioavailability differences. Perform comparative studies using identical exposure routes (e.g., oral vs. dermal). For in vivo models (e.g., rodents), measure tin accumulation in liver/kidneys via ICP-MS. In vitro hepatocyte assays may underestimate toxicity due to lack of metabolic activation; supplement with S9 liver fractions to mimic in vivo metabolism .
Q. What strategies improve the compound’s stability in reactive polymer matrices without compromising catalytic efficiency?
- Methodological Answer : Encapsulation in mesoporous silica or polymeric micelles (e.g., PEG-PLA) shields the tin center from hydrolysis. Accelerated aging tests (85°C/85% RH) coupled with ¹¹⁹Sn NMR track degradation products like dibutyltin oxides . Alternatively, co-catalysts (e.g., tertiary amines) reduce required tin loading, delaying deactivation .
Key Research Challenges
- Synthesis Purity : Side reactions forming distannoxanes (e.g., 1,1,3,3-tetrabutyl derivatives) complicate purification. Use preparative HPLC with evaporative light scattering detection (ELSD) for isolation .
- Environmental Impact : Long-chain carboxylates persist in ecosystems. Develop biodegradable analogs via esterase-labile linkages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
